CDK Inhibitor Potency: R547 Derived from 2,3-Difluoro-6-methoxybenzoyl Moiety Achieves Sub-Nanomolar Ki Values
The 2,3-difluoro-6-methoxybenzoyl moiety, when incorporated into the 2,4-diamino-5-ketopyrimidine scaffold as compound 39 (R547), produces potent CDK inhibition with Ki values of 0.001 μM for CDK1, 0.003 μM for CDK2, and 0.001 μM for CDK4 [1]. The X-ray crystal structure of R547 bound to CDK2 confirms that the 2,3-difluoro-6-methoxybenzoyl group occupies a critical hydrophobic pocket, with the fluorine and methoxy substituents making specific contacts that contribute to binding affinity [1]. The SAR study demonstrates that the 2-methoxybenzoyl substitution at the C5 position of the diaminopyrimidine core is essential for CDK inhibitory activity [1].
| Evidence Dimension | CDK inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.001 μM (CDK1), 0.003 μM (CDK2), 0.001 μM (CDK4) for R547 containing the 2,3-difluoro-6-methoxybenzoyl moiety |
| Comparator Or Baseline | Inactive against a panel of >40 serine/threonine and tyrosine kinases (Ki >10 μM) demonstrating selectivity |
| Quantified Difference | >10,000-fold selectivity window for CDK1/2/4 versus off-target kinases |
| Conditions | ATP-competitive kinase inhibition assays; X-ray crystallography (CDK2-bound structure) |
Why This Matters
This sub-nanomolar potency and exceptional kinase selectivity establish the 2,3-difluoro-6-methoxybenzoyl moiety as a validated pharmacophore for developing CDK-targeted therapeutics, justifying procurement for CDK inhibitor research programs.
- [1] Chu XJ, DePinto W, Bartkovitz D, et al. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6-methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 2006, 49(22): 6549-6560. View Source
